2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Overview
Description
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like trimethylsilyl iodide and methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of deprotected amines or other substituted derivatives.
Scientific Research Applications
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage . The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine . This mechanism is crucial in multistep organic synthesis, allowing for selective protection and deprotection of functional groups .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.
N-tert-butoxycarbonyl-isoquinoline: Similar protecting group but different core structure.
N-tert-butoxycarbonyl-phenethylamine: Similar protecting group but different amine structure.
Uniqueness
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group. This dual functionality allows for versatile applications in synthetic chemistry, enabling the compound to serve as a key intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWPXAXLKCQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597169 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-95-7 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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